molecular formula C11H21Cl2N3O B2772389 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride CAS No. 1969287-51-1

4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride

Cat. No.: B2772389
CAS No.: 1969287-51-1
M. Wt: 282.21
InChI Key: DZNNQIPCQGOJFC-ULEGLUPFSA-N
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Description

4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with an ethoxymethyl group and a pyrazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride typically involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base like sodium hydride or potassium carbonate.

    Pyrazole Ring Formation: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Final Coupling and Salt Formation: The final step involves coupling the pyrrolidine and pyrazole rings, followed by the formation of the dihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxymethyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ethoxymethyl aldehyde or ethoxymethyl carboxylic acid.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3R,4S)-4-(Methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole
  • 4-[(3R,4S)-4-(Butoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole
  • 4-[(3R,4S)-4-(Isopropoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole

Uniqueness

Compared to similar compounds, 4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride offers a unique balance of hydrophilicity and lipophilicity due to the ethoxymethyl group. This property can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.2ClH/c1-3-15-8-10-4-12-6-11(10)9-5-13-14(2)7-9;;/h5,7,10-12H,3-4,6,8H2,1-2H3;2*1H/t10-,11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNNQIPCQGOJFC-ULEGLUPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC1C2=CN(N=C2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H]1CNC[C@H]1C2=CN(N=C2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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